molecular formula C18H15N3O2S B2972362 N-[Cyano-(2-methylphenyl)methyl]-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide CAS No. 1385392-34-6

N-[Cyano-(2-methylphenyl)methyl]-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B2972362
CAS No.: 1385392-34-6
M. Wt: 337.4
InChI Key: XXVFOIALLXZGEN-UHFFFAOYSA-N
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Description

N-[Cyano-(2-methylphenyl)methyl]-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide is a structurally complex acetamide derivative featuring a cyano-substituted 2-methylbenzyl group and a thiazole ring substituted with a furan-3-yl moiety.

Properties

IUPAC Name

N-[cyano-(2-methylphenyl)methyl]-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-12-4-2-3-5-15(12)16(9-19)21-17(22)8-14-11-24-18(20-14)13-6-7-23-10-13/h2-7,10-11,16H,8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVFOIALLXZGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C#N)NC(=O)CC2=CSC(=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[Cyano-(2-methylphenyl)methyl]-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyano group, a furan ring, and a thiazole moiety. Its structure can be represented as follows:

C14H12N2O2\text{C}_{14}\text{H}_{12}\text{N}_{2}\text{O}_{2}

Key Functional Groups:

  • Cyano Group (-C≡N) : Known for its reactivity and ability to form complexes with metal ions.
  • Furan Ring : A five-membered aromatic ring that can participate in various chemical reactions.
  • Thiazole Moiety : Contributes to the compound's biological activity, particularly in antimicrobial properties.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives containing furan and thiazole rings have demonstrated effectiveness against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus0.5 - 1.0 µg/mLBactericidal
Escherichia coli1.0 - 2.0 µg/mLBactericidal
Candida albicans0.25 - 0.5 µg/mLFungicidal

These findings suggest that this compound could potentially serve as a lead compound for developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Compounds with cyano and thiazole groups may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Membrane Disruption : The furan ring could interact with lipid membranes, leading to increased permeability and cell death.

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds similar to this compound:

  • Study on Antimicrobial Activity : A study published in ACS Omega reported that derivatives of thiazole exhibited potent activity against Staphylococcus aureus with MIC values as low as 0.22 µg/mL, indicating strong bactericidal properties against Gram-positive bacteria .
  • Synergistic Effects : Research has shown that certain derivatives can enhance the activity of established antibiotics like Ciprofloxacin when used in combination therapies, suggesting potential for overcoming antibiotic resistance .
  • Toxicity Assessments : Hemolytic activity tests revealed low toxicity levels for similar compounds, with % lysis rates significantly lower than those of known toxic agents . This suggests a favorable safety profile for further development.

Comparison with Similar Compounds

2-(2-Methyl-1,3-thiazol-4-yl)-N-(2-methylphenyl)acetamide ()

  • Structure: Lacks the cyano and furan-3-yl substituents but retains the thiazole core and 2-methylphenyl group.
  • Activity : Screened as a pharmacological agent, though specific data are unavailable. Structural simplicity may enhance synthetic accessibility compared to the target compound .

N-(Furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide ()

  • Structure: Features a furan-2-ylmethyl group instead of furan-3-yl and lacks the cyano substitution.
  • Key Differences : Furan positional isomerism (2- vs. 3-yl) may influence steric interactions or hydrogen bonding. Reported aqueous solubility: 39.1 µg/mL at pH 7.3.
  • Activity: Not explicitly stated, but furan-thiazole hybrids are often explored for CNS or antimicrobial applications .

Triazole- and Thiadiazole-Containing Analogs

2-((4-Ethyl-5-(2-Furyl)-4H-1,2,4-Triazol-3-yl)thio)-N-(3-Methylphenyl)Acetamide ()

  • Structure : Replaces thiazole with a triazole ring and introduces a sulfur bridge.
  • Key Differences : Triazole’s higher aromaticity and sulfur linkage may enhance metabolic resistance or metal coordination. The 2-furyl group differs from the target’s 3-furyl substitution.
  • Activity : Anti-exudative activity reported at 10 mg/kg, comparable to diclofenac sodium .

2-[[5-(Furan-2-yl)-4-methyl-1,2,4-Triazol-3-yl]sulfanyl]-N-[4-(3-Nitrophenyl)-1,3-Thiazol-2-yl]Acetamide ()

  • Structure : Combines triazole and thiazole rings with a nitro-phenyl group.
  • Molecular weight: 442.47 g/mol .

Quinazolinone and Thioacetamide Derivatives

N-(Substituted)-2-((4-Oxo-3-(4-Sulfamoylphenyl)quinazolin-2-yl)thio)Acetamide ()

  • Structure: Integrates a quinazolinone core with a sulfamoylphenyl group.
  • Key Differences: Quinazolinone’s planar structure and sulfonamide moiety may improve DNA intercalation or enzyme inhibition.
  • Activity: Derivatives show high yields (68–91%) and melting points (170–315°C), indicative of thermal stability. Potential anti-inflammatory applications .

Comparative Analysis of Key Properties

Compound Core Structure Substituents Molecular Weight (g/mol) Reported Activity Evidence
Target Compound Thiazole-acetamide Cyano-(2-methylphenyl), Furan-3-yl ~383.4 (calculated) N/A -
2-(2-Methyl-thiazol-4-yl)-N-(2-Me-Ph)Acetamide Thiazole-acetamide 2-Methylphenyl ~260.3 Pharmacological screening
N-(Furan-2-ylmethyl)-2-(Ph-Thiazol)Acetamide Thiazole-acetamide Furan-2-ylmethyl, Phenyl 298.4 Solubility: 39.1 µg/mL
2-((4-Ethyl-Triazol-3-yl)thio)-N-(3-Me-Ph)Acetamide Triazole-thioacetamide 2-Furyl, Ethyl, 3-Methylphenyl ~361.5 Anti-exudative (10 mg/kg)
Quinazolinone-Thioacetamide (Compound 5, ) Quinazolinone-thioacetamide Sulfamoylphenyl ~427.5 High thermal stability (M.P. 269°C)

Discussion of Structural-Activity Relationships (SAR)

  • Thiazole vs. Triazole : Thiazole-containing analogs (e.g., ) may favor CNS activity due to membrane permeability, while triazole derivatives () exhibit enhanced metabolic stability and metal-binding capacity.
  • Furan Position: Furan-3-yl (target) vs.
  • Cyano Group: The target’s cyano moiety could enhance binding via dipole interactions or reduce oxidative metabolism, contrasting with non-cyano analogs .

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